molecular formula C8H8N2O6 B1196538 1,4-Dimethoxy-2,3-dinitrobenzene CAS No. 6945-76-2

1,4-Dimethoxy-2,3-dinitrobenzene

Cat. No.: B1196538
CAS No.: 6945-76-2
M. Wt: 228.16 g/mol
InChI Key: XOFHMPZPXFUVBV-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2,3-dinitrobenzene is an organic compound with the molecular formula C8H8N2O6. It is a derivative of benzene, featuring two methoxy groups (-OCH3) and two nitro groups (-NO2) attached to the benzene ring.

Safety and Hazards

1,4-Dimethoxy-2,3-dinitrobenzene is a chemical compound that should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

Biochemical Analysis

Cellular Effects

1,4-Dimethoxy-2,3-dinitrobenzene has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. Studies have shown that this compound can induce oxidative stress in cells, which may result in apoptosis or other cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain reductase enzymes, thereby affecting the reduction of nitro groups. Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. These dosage-dependent effects are important for understanding the potential therapeutic and toxicological implications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the reduction of nitro groups. This compound interacts with reductase enzymes and cofactors, such as NADH and NADPH, to facilitate the reduction process. Additionally, this compound can affect metabolic flux by altering the levels of specific metabolites, which can have downstream effects on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For example, this compound may be transported into cells via specific membrane transporters, where it can then interact with intracellular targets .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethoxy-2,3-dinitrobenzene can be synthesized through the nitration of 1,4-dimethoxybenzene. The nitration process involves treating 1,4-dimethoxybenzene with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. The reaction typically yields a mixture of dinitro isomers, which can be separated using column chromatography or recrystallization techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the desired product. The separation and purification steps are optimized for industrial efficiency .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethoxy-2,3-dinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1,4-Dimethoxy-2,3-dinitrobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The combination of methoxy and nitro groups in the 1,4 and 2,3 positions, respectively, provides distinct electronic properties that are not present in other isomers .

Properties

IUPAC Name

1,4-dimethoxy-2,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O6/c1-15-5-3-4-6(16-2)8(10(13)14)7(5)9(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFHMPZPXFUVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287803
Record name 1,4-dimethoxy-2,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6945-76-2
Record name NSC52571
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52571
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-dimethoxy-2,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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